molecular formula C13H18O5 B1249787 Methyl 3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzoate CAS No. 117176-70-2

Methyl 3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzoate

Cat. No. B1249787
CAS RN: 117176-70-2
M. Wt: 254.28 g/mol
InChI Key: ABFHVQPVDSMGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2, 3-dihydroxy-3-methylbutyl)-4-hydroxybenzoate, also known as hostmaniane, belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters. These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group. Methyl 3-(2, 3-dihydroxy-3-methylbutyl)-4-hydroxybenzoate exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, methyl 3-(2, 3-dihydroxy-3-methylbutyl)-4-hydroxybenzoate is primarily located in the cytoplasm.
Hostmaniane is a 4-hydroxybenzoate ester.

Scientific Research Applications

Crystal Structure and Computational Analysis

Methyl 4-hydroxybenzoate, known as methyl paraben, has been extensively studied for its crystal structure and computational properties. Researchers determined its single crystal X-ray structure, revealing a 3D framework formed via extensive hydrogen bonding. Hirshfeld surface analysis and computational calculations using quantum mechanical methods were employed to understand its interactions and pharmaceutical activity (Sharfalddin et al., 2020).

Isolation and Structural Elucidation

A paraben derivative of this compound was isolated from the seeds of Lithospermum erythrorhizon. This derivative, identified for the first time in nature, was elucidated through extensive spectroscopic analysis (Park et al., 2009).

Fluorescent Sensor for Metal Detection

The compound has been utilized in developing a highly sensitive and selective fluorescent sensor for detecting aluminum ions (Al3+). This application is significant in bio-imaging, particularly in detecting Al3+ in human cervical HeLa cancer cell lines (Ye et al., 2014).

Eco-Friendly Synthesis in Cosmetic Ingredients

Research has been conducted on eco-friendly methodologies for synthesizing aromatic esters, including derivatives of methyl 4-hydroxybenzoate. These methods are significant for producing cosmetic ingredients in a more sustainable manner (Villa et al., 2005).

Pharmacological and Biological Applications

The compound has been studied for various pharmacological applications, including its role in adipocyte differentiation. Research has shown that parabens, which include methylparaben (a derivative of methyl 4-hydroxybenzoate), can influence adipogenesis in murine cells and human adipose-derived multipotent stromal cells (Hu et al., 2013).

properties

CAS RN

117176-70-2

Product Name

Methyl 3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzoate

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzoate

InChI

InChI=1S/C13H18O5/c1-13(2,17)11(15)7-9-6-8(12(16)18-3)4-5-10(9)14/h4-6,11,14-15,17H,7H2,1-3H3

InChI Key

ABFHVQPVDSMGNR-UHFFFAOYSA-N

SMILES

CC(C)(C(CC1=C(C=CC(=C1)C(=O)OC)O)O)O

Canonical SMILES

CC(C)(C(CC1=C(C=CC(=C1)C(=O)OC)O)O)O

melting_point

143-144°C

physical_description

Solid

synonyms

hostmaniane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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